
3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazolidinone and benzyl groups. The benzyl group would likely contribute to the overall stability of the molecule due to the aromaticity of the benzene ring. The thioxo group would introduce some polarity into the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The imidazolidinone ring could act as a nucleophile in reactions with electrophiles. The sulfur atom in the thioxo group could also potentially act as a nucleophile. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the imidazolidinone and benzyl groups. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Herbicidal Activity
A series of novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have been synthesized and found to exhibit good herbicidal activity against various plants such as Zea mays and Arabidopsis thaliana. In greenhouse tests, some compounds showed significant efficacy against different weed species at certain concentrations (Han et al., 2011).
Antibacterial and Antibiofilm Activities
New hydantoin compounds, including derivatives of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have been evaluated against clinical Staphylococcus aureus strains. They exhibited antibacterial, antibiofilm, and antihemagglutination activities. These findings suggest potential use in addressing bacterial infections and resistance (Subhi et al., 2022).
Treatment of Hyperthyroidism
Imidazoline derivatives, closely related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have shown potential in treating hyperthyroidism due to their ability to form complexes with iodine. Computational studies have supported the stability and effectiveness of these molecular complexes (Hadadi & Karimi, 2015).
Anticorrosive and Flame Retardant Properties
The synthesis of 3-((2,4-dihydroxybenzylidene) amino)-2-thioxoimidazolidin-4-one, a derivative of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, has led to the development of compounds with significant antibacterial activity and applications as flame retardants and anticorrosive additives in epoxy coatings (Hady et al., 2020).
Glycosyl Hydrazone Derivatives
Novel glycosides have been prepared by reacting a key intermediate, structurally similar to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, with different sugar aldoses or hydrazones. These compounds have been confirmed by various spectral data, indicating potential applications in the field of glycoconjugate synthesis (Khalifa et al., 2017).
Cytotoxic Activities Against Cancer Cell Lines
A study focused on synthesizing novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, structurally related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, revealed their potent cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOVVIVTPBAMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

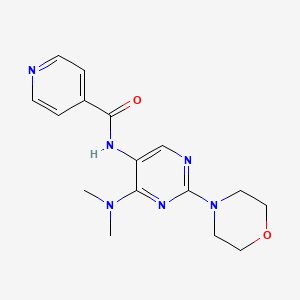

![2-[Bromo(difluoro)methyl]cyclobutan-1-one](/img/structure/B2428396.png)
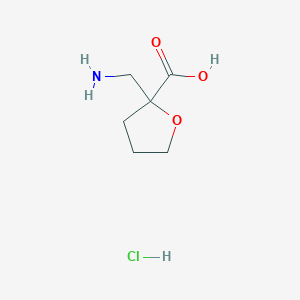
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
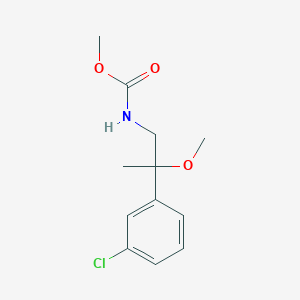
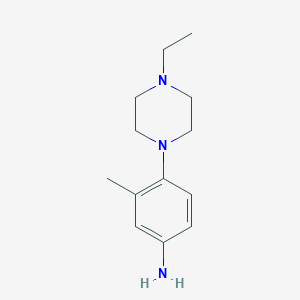
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2428404.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
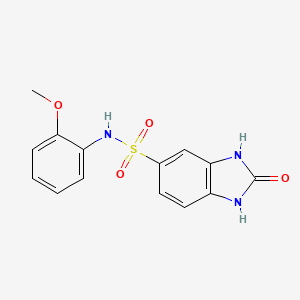
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
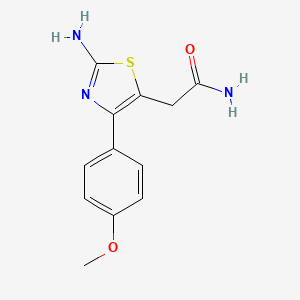
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)